(S)-methyl 2-amino-3-cyclopropylpropanoate hydrochloride
Description
Structural Characteristics and Stereochemical Significance
The structure of (S)-methyl 2-amino-3-cyclopropylpropanoate hydrochloride features several key elements that contribute to its unique properties. The central alpha carbon is asymmetric, bearing an amino group, a carbonyl-containing methyl ester group, and a cyclopropylmethyl side chain. The stereochemistry at this carbon is in the (S) configuration, which means that according to the Cahn-Ingold-Prelog priority rules, the groups are arranged in a counterclockwise manner when viewed with the lowest priority group (hydrogen) facing away from the observer.
Table 1: Key Structural Parameters of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.64 g/mol |
| Chemical Abstracts Service Number | 206438-31-5 |
| Stereochemistry | (S) at alpha carbon |
| Key Functional Groups | Amino, methyl ester, cyclopropylmethyl |
| Structural Representation | O=C(OC)C@@HCC1CC1.[H]Cl |
The cyclopropane ring in this compound is a three-membered ring consisting of carbon atoms, which creates significant ring strain due to the forced 60-degree bond angles. This ring strain contributes to the reactivity and conformational properties of the molecule. The cyclopropane moiety is connected to the alpha carbon via a methylene bridge, creating a cyclopropylmethyl side chain that is roughly isosteric with leucine, but with distinct conformational preferences.
Research has shown that cyclopropane-containing amino acids like this compound exhibit interesting optical activity properties. When a beam of plane-polarized light passes through a solution of optically active molecules such as this compound, the plane of polarization is rotated through an angle. This rotation can be measured with a polarimeter, providing valuable information about the compound's stereochemical properties and purity.
The stereochemistry of this compound is particularly significant when considering its potential interactions with biological systems. Many biological processes involve stereospecific recognition, where enzymes or receptors interact preferentially with one stereoisomer over another. The (S) configuration of this compound can therefore be critical for specific biological activities or applications.
Comparative studies with related compounds have revealed that the cyclopropane ring introduces unique electronic and steric effects. For instance, while this compound is roughly isosteric with leucine-containing compounds, the rigid cyclopropane ring limits the conformational freedom of the side chain, potentially leading to different binding characteristics and biological activities.
The enantiomer of this compound, (R)-methyl 2-amino-3-cyclopropylpropanoate hydrochloride (CAS: 1251904-24-1), has also been studied and possesses distinct properties. The comparison between these enantiomers provides valuable insights into the role of stereochemistry in determining the properties and functions of cyclopropane amino acid derivatives.
Historical Context in Cyclopropane Amino Acid Research
The development of cyclopropane amino acids represents an important chapter in the broader field of non-canonical amino acid research. Early work in this area began with investigations into simple cyclopropane-containing amino acids, which were studied as tools for understanding the conformational requirements of enzyme-substrate interactions and as potential enzyme inhibitors.
Table 2: Chronology of Key Developments in Cyclopropane Amino Acid Research
The specific compound this compound emerged as part of ongoing efforts to develop more diverse and stereoselectively defined cyclopropane amino acid derivatives. Its synthesis involves several approaches, including nucleophilic cycloalkylation, carbenoid addition reactions, and derivatization from simpler cyclopropane compounds. The development of stereoselective synthetic methods has been particularly important, allowing access to optically pure forms of this and related compounds.
One significant advancement in the synthesis of compounds like this compound came from the work on one-pot cyclopropanation of dehydroamino acids using diazo compounds generated in situ from corresponding tosylhydrazone salts. This approach, as described by Adams and colleagues in 2003, provided a simple and high-yielding method for preparing cyclopropane amino acids with good stereocontrol. The researchers demonstrated the synthetic utility of this process in the synthesis of various cyclopropane amino acids, establishing a versatile platform for accessing compounds like this compound.
Table 3: Synthetic Approaches to Cyclopropane Amino Acids Like this compound
| Synthetic Method | Key Features | Stereochemical Control |
|---|---|---|
| Nucleophilic Cycloalkylation | Uses simple starting materials | Moderate to good |
| Carbenoid Addition | Versatile, works with various substrates | Good to excellent |
| One-pot Cyclopropanation | Efficient, high-yielding | Good |
| Derivatization from Simple Cyclopropanes | Utilizes readily available precursors | Dependent on starting material |
Research has also revealed natural sources of cyclopropane amino acids. For example, L-cyclopropylalanine was isolated from the mushroom Amanita virgineoides and found to exhibit broad-spectrum inhibition against fungi and bacteria. This natural amino acid inhibits alpha-isopropylmalate synthase, the enzyme that catalyzes the rate-limiting step in the biosynthetic pathway of L-leucine. This finding suggests potential biological roles for cyclopropane amino acid derivatives like this compound.
More recent investigations have focused on the incorporation of cyclopropane amino acids into peptides to create conformationally restricted peptide mimics. These modified peptides can exhibit enhanced metabolic stability and improved binding selectivity, making them valuable tools in drug discovery. The unique structural features of this compound, particularly its cyclopropane ring and defined stereochemistry, make it a promising building block for such applications.
A notable recent development in this field is the discovery of novel biosynthetic pathways for cyclopropane amino acids. For example, researchers have identified a pathway for pazamine, a cyclopropane-containing non-canonical amino acid, which is formed through a two-step process involving chlorination followed by cyclopropane ring formation. While this specific pathway is not directly related to this compound, it illustrates the ongoing interest in and expansion of knowledge about cyclopropane amino acids in natural systems.
The stereochemistry of cyclopropane ring formation has also been a subject of significant research. Studies on the oxidation of 1-amino-cyclopropanecarboxylic acid have shown that different oxidants can lead to different stereochemical outcomes, with some maintaining the original stereochemistry and others leading to scrambling of the stereochemical configuration. These findings have important implications for understanding the behavior and transformations of compounds like this compound.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-cyclopropylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6(8)4-5-2-3-5;/h5-6H,2-4,8H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFGFLVLZUVHIL-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Key Intermediate Preparation
The synthesis typically begins with optically active cyclopropyl-containing precursors such as (R)- or (S)-3-cyclopropyl-2-hydroxypropanoic acid or derivatives thereof. These are often prepared via stereoselective methods involving chiral resolution or asymmetric synthesis.
- For example, (R)-3-cyclopropyl-2-hydroxypropanoic acid can be obtained by diazotization and subsequent extraction steps, yielding a pale-yellow oil with 47% yield.
- Conversion of (R)-cyclopropylalanine to (R)-3-cyclopropyl-2-bromopropanoic acid followed by esterification with methanol and thionyl chloride produces the methyl ester intermediate in 90% yield over two steps.
Esterification and Protection
The key intermediate, methyl 2-amino-3-cyclopropylpropanoate, is often synthesized by esterification of the corresponding acid using methanol in the presence of thionyl chloride or other activating agents. Protection of the amino group is commonly achieved with tert-butoxycarbonyl (Boc) groups to facilitate subsequent synthetic steps.
- For instance, methyl 2-(3-((tert-butoxycarbonyl)amino)-2-oxopyridin-1(2H)-yl)-3-cyclopropylpropanoate is prepared by alkylation of the methyl ester with Boc-protected amines.
- The Boc-protected amino ester can be purified by crystallization or chromatography to ensure high stereochemical purity.
N-Alkylation and Coupling Reactions
N-Alkylation of the amino group on the cyclopropylpropanoate ester is performed using various amines under basic conditions, often with cesium carbonate or potassium bicarbonate in acetonitrile. This step is crucial for introducing functional groups or peptide-like linkages.
- A representative procedure involves reacting the methyl ester with Boc-protected aminopyridone using cesium carbonate in acetonitrile, yielding the N-alkylated product in ~70% yield after purification.
- Coupling reactions with amino acid derivatives or peptide fragments utilize coupling reagents such as HATU and bases like triethylamine. For example, coupling the hydrolyzed acid form of the ester with methyl-(S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)-propanoate yields tripeptide intermediates in 92% yield.
Hydrolysis and Salt Formation
Hydrolysis of the methyl ester to the corresponding carboxylic acid is commonly achieved using lithium hydroxide or sodium hydroxide in aqueous or alcoholic media at room temperature. The reaction is monitored by TLC until complete consumption of the ester.
- Hydrolysis conditions typically involve stirring the ester with LiOH monohydrate in methanol/water mixtures, followed by acidification to pH ~6 with HCl to precipitate the acid.
- The free acid can be isolated by extraction and purified by flash chromatography or crystallization.
- The hydrochloride salt of the amino ester is then formed by treatment with hydrochloric acid in an appropriate solvent, yielding (S)-methyl 2-amino-3-cyclopropylpropanoate hydrochloride as a stable crystalline solid.
Diastereomeric Resolution and Stereochemical Control
Maintaining stereochemical integrity is critical. Diastereomeric resolution techniques are employed to separate enantiomers and obtain the desired (S)-configuration with high enantiomeric excess.
- Resolution can be achieved by selective crystallization of diastereomeric salts or by chromatographic methods.
- For example, the use of chiral auxiliaries or enzymatic resolution has been reported to yield highly potent and stereochemically pure amino acid derivatives.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Synthesis of cyclopropyl acid | Diazotization, extraction with TBME | 47 | Starting chiral acid precursor |
| 2. Esterification | SOCl2, MeOH | 90 | Methyl ester intermediate |
| 3. N-Alkylation | Boc-protected amine, Cs2CO3, MeCN | ~70 | Introduction of protected amino group |
| 4. Hydrolysis | LiOH·H2O, MeOH/H2O, acidification with HCl | - | Conversion to carboxylic acid |
| 5. Coupling | HATU, triethylamine | 92 | Formation of peptide-like intermediates |
| 6. Salt formation | HCl in suitable solvent | - | Formation of hydrochloride salt of final product |
Research Findings and Practical Considerations
- The stereoselective synthesis routes ensure high enantiomeric purity essential for biological activity.
- The use of mild hydrolysis conditions preserves the sensitive cyclopropyl ring and stereochemistry.
- Purification by crystallization and chromatography is critical for removing side products and ensuring compound stability.
- Coupling reagents like HATU provide high efficiency in peptide bond formation, crucial for complex derivatives.
- The final hydrochloride salt improves compound stability and handling properties for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2-amino-3-cyclopropylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Alkylated amino derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of (S)-methyl 2-amino-3-cyclopropylpropanoate hydrochloride as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2. Research indicates that derivatives of this compound can act as potent inhibitors of the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. For instance, one study reported a diastereomeric resolution yielding a highly potent inhibitor with an IC50 value of 120 nM against Mpro . The compound demonstrated significant antiviral activity, suggesting its potential for further development as a treatment for COVID-19.
Structure-Activity Relationship (SAR) Studies
The cyclopropyl moiety in this compound contributes to its binding affinity and selectivity towards target enzymes. SAR studies have shown that modifications to the cyclopropyl group can enhance the therapeutic index and improve bioavailability . This information is vital for optimizing drug candidates in pharmaceutical research.
Bioavailability and Delivery Mechanisms
Pharmacokinetic studies have revealed that this compound exhibits good oral and inhalative bioavailability. This characteristic is essential for developing effective delivery systems, especially for targeting respiratory infections caused by viruses like SARS-CoV-2 . Liposomal formulations are being explored to enhance pulmonary delivery, allowing for higher concentrations at the site of infection.
Safety and Toxicity Profiles
The safety profile of this compound is under investigation, with preliminary findings indicating manageable toxicity levels when administered within therapeutic ranges. Understanding the hazard statements associated with this compound is crucial for its safe application in clinical settings .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-methyl 2-amino-3-cyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-Methyl 2-Amino-3-chloropropanoate Hydrochloride
- CAS : 112346-82-4
- Molecular Formula: C₄H₉Cl₂NO₂
- Molecular Weight : ~184.05 g/mol
- Key Differences : Replaces the cyclopropyl group with a chlorine atom at the β-position.
- Applications: Used in life sciences research, particularly in studying halogenated amino acid derivatives .
- Inference : The chlorine substituent increases electrophilicity and may alter metabolic stability compared to the cyclopropyl analog.
(S)-Methyl 2-Amino-3-(4-methoxyphenyl)propanoate Hydrochloride
- Molecular Formula: C₁₁H₁₆ClNO₃
- Key Differences : Substitutes cyclopropyl with a 4-methoxyphenyl group .
- Applications : Serves as a pharmaceutical intermediate, leveraging the aromatic ring for enhanced binding in drug-receptor interactions .
Ester Group Modifications
(S)-tert-Butyl 2-Amino-3-cyclopropylpropanoate
- CAS : 457059-27-7
- Molecular Formula: C₁₀H₁₉NO₂
- Molecular Weight : 185.26 g/mol
- Key Differences : Uses a tert-butyl ester instead of methyl.
- Applications : The bulky tert-butyl group enhances steric protection of the ester, making it suitable for prolonged synthetic steps .
- Inference : Improved stability under acidic conditions compared to the methyl ester.
Isopropyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride
- CAS : N/A
- Molecular Formula : C₇H₁₇ClN₂O₂
- Molecular Weight : 196.67 g/mol
- Key Differences: Features an isopropyl ester and an additional methylamino group.
- Inference: The methylamino group introduces a secondary amine, altering hydrogen-bonding capacity.
Cycloalkyl vs. Cyclopropyl Substituents
(S)-Methyl 2-Amino-3-cyclohexylpropanoate Hydrochloride
- CAS : 17193-39-4
- Molecular Formula: C₁₀H₂₀ClNO₂
- Molecular Weight : 221.72 g/mol
- Key Differences : Replaces cyclopropyl with a cyclohexyl group .
Data Tables
Table 1. Structural and Molecular Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Ester Group |
|---|---|---|---|---|
| (S)-Methyl 2-amino-3-cyclopropylpropanoate HCl | 206438-31-5 | C₇H₁₄ClNO₂ | 179.64 | Cyclopropyl, methyl ester |
| (S)-Methyl 2-amino-3-chloropropanoate HCl | 112346-82-4 | C₄H₉Cl₂NO₂ | ~184.05 | Chlorine, methyl ester |
| (S)-tert-Butyl 2-amino-3-cyclopropylpropanoate | 457059-27-7 | C₁₀H₁₉NO₂ | 185.26 | Cyclopropyl, tert-butyl ester |
| (S)-Methyl 2-amino-3-cyclohexylpropanoate HCl | 17193-39-4 | C₁₀H₂₀ClNO₂ | 221.72 | Cyclohexyl, methyl ester |
Table 2. Functional and Application Differences
Research Findings and Implications
Synthetic Utility: The cyclopropyl group in this compound enhances conformational rigidity, making it valuable in designing constrained peptides .
Metabolic Stability : Cyclohexyl and tert-butyl analogs exhibit higher metabolic stability due to increased steric hindrance .
Halogenation Effects : Chlorine substitution (as in ) may improve binding affinity in enzyme inhibitors but could introduce toxicity risks.
Solubility Trade-offs : Bulky substituents (e.g., cyclohexyl) reduce aqueous solubility, necessitating formulation optimization for drug delivery .
Biological Activity
(S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride, commonly referred to as (S)-Methyl cyclopropylalanine methyl ester hydrochloride, is a compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₇H₁₄ClNO₂
- Molecular Weight : 179.64 g/mol
- CAS Number : 206438-31-5
The biological activity of this compound is primarily attributed to its role as an amino acid analog. It is known to interact with various biological targets, including:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, its structural similarity to natural amino acids allows it to compete with them for binding sites on enzymes, potentially altering their activity.
- Receptor Modulation : It may also modulate receptor activity, influencing neurotransmitter systems and cellular signaling pathways.
Biological Activities
- Antiviral Activity : Recent studies have highlighted the potential of this compound as an antiviral agent. It has demonstrated efficacy against viral proteases, particularly in the context of SARS-CoV-2, where it acts as a potent inhibitor of the M pro enzyme responsible for viral replication .
- Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been documented. This effect is mediated through the activation of intrinsic apoptotic pathways, leading to cell death in various cancer cell lines.
- Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Case Study 1: Antiviral Efficacy
A study conducted by researchers investigating the inhibition of SARS-CoV-2 M pro revealed that this compound exhibited an IC50 value of approximately 0.67 μM. This indicates a strong inhibitory effect on viral replication processes, highlighting its potential as a therapeutic agent against COVID-19 .
Case Study 2: Cancer Cell Apoptosis
In vitro experiments showed that treatment with this compound led to significant apoptosis in human cancer cell lines. The mechanism involved mitochondrial dysfunction and activation of caspase pathways, suggesting its utility in cancer therapy .
Data Table: Summary of Biological Activities
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of (S)-methyl 2-amino-3-cyclopropylpropanoate hydrochloride?
Answer:
Synthesis optimization requires attention to stereochemical control, cyclopropane ring stability, and ester hydrolysis mitigation.
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to preserve the (S)-configuration. For example, tert-butoxycarbonyl (Boc) protection of the amino group during synthesis can prevent racemization .
- Cyclopropane Stability : Avoid strong acids/bases that may open the cyclopropane ring. Mild reaction conditions (e.g., room temperature, neutral pH) are recommended for coupling steps .
- Ester Hydrolysis : Monitor reaction pH to prevent premature hydrolysis of the methyl ester. Anhydrous solvents (e.g., THF, DCM) and controlled temperature (<40°C) are critical .
Advanced Question: How can researchers resolve contradictions in stereochemical purity data for this compound?
Answer:
Discrepancies often arise from analytical method limitations or synthesis protocol variability.
- Analytical Validation : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) and compare retention times with a validated reference standard. NMR analysis (e.g., -NOESY) can confirm spatial orientation of the cyclopropyl group .
- Protocol Harmonization : Cross-validate synthetic batches using multiple techniques (e.g., polarimetry, X-ray crystallography) to isolate procedural artifacts .
Basic Question: What analytical methods are recommended for characterizing this compound?
Answer:
A multi-technique approach ensures comprehensive characterization:
- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect impurities at ≥0.1% levels .
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular formula validation and -NMR to confirm cyclopropane ring integrity .
- Salt Form Verification : Ion chromatography (IC) or elemental analysis to quantify HCl content .
Advanced Question: How does the cyclopropyl group influence the compound’s reactivity in biological assays?
Answer:
The cyclopropane ring introduces steric constraints and metabolic stability:
- Steric Effects : Molecular docking studies show the cyclopropyl group restricts rotational freedom, potentially enhancing target binding specificity (e.g., enzyme active sites) .
- Metabolic Stability : In vitro assays (e.g., liver microsomes) indicate reduced oxidative metabolism compared to linear alkyl chains, extending half-life in pharmacokinetic studies .
Basic Question: What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact .
- Ventilation : Use a fume hood due to potential HCl vapor release during weighing or dissolution .
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced Question: How can researchers mitigate batch-to-batch variability in biological activity data?
Answer:
Variability often stems from impurities or inconsistent stereochemical purity.
- Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., methyl ester hydrolysis products) .
- Activity Correlation : Perform dose-response curves (e.g., IC assays) across multiple batches to establish potency thresholds linked to purity ≥98% .
Basic Question: What solvents are compatible with this compound for in vitro studies?
Answer:
- Polar Solvents : DMSO (for stock solutions) and PBS (pH 7.4) for aqueous dilution. Avoid alcohols (e.g., methanol) to prevent ester transesterification .
- Stability Testing : Conduct UV-Vis spectroscopy (220–400 nm) over 24 hours to confirm solubility and stability in chosen solvents .
Advanced Question: What strategies enhance the compound’s bioavailability in preclinical models?
Answer:
- Prodrug Design : Replace the methyl ester with a pivaloyloxymethyl (POM) group to improve intestinal absorption .
- Nanocarrier Encapsulation : Use liposomal formulations to bypass first-pass metabolism and enhance plasma concentration .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
